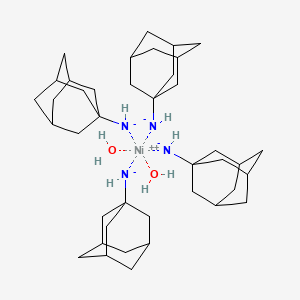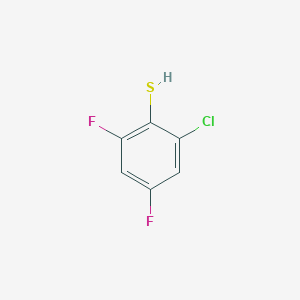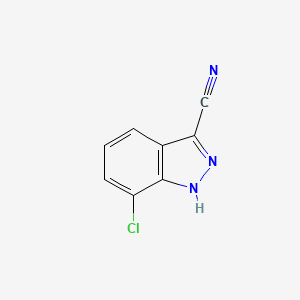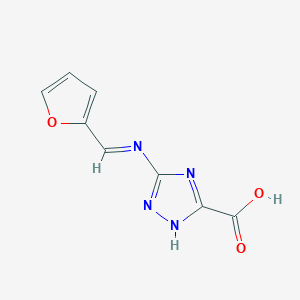
1-Adamantylazanide;nickel(2+);dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Adamantylazanide;nickel(2+);dihydrate is a coordination compound featuring a nickel ion coordinated with 1-adamantylazanide ligands and two water molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-adamantylazanide;nickel(2+);dihydrate typically involves the reaction of nickel(II) salts with 1-adamantylazanide ligands in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrate complex. For example, nickel(II) chloride hexahydrate can be reacted with 1-adamantylazanide in water, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Adamantylazanide;nickel(2+);dihydrate undergoes various chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form lower oxidation state nickel complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines and amines under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species .
Applications De Recherche Scientifique
1-Adamantylazanide;nickel(2+);dihydrate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-adamantylazanide;nickel(2+);dihydrate involves its interaction with molecular targets through coordination chemistry. The nickel center can participate in redox reactions, ligand exchange, and catalytic processes. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Nickel(II) tetraazamacrocyclic complexes: These compounds share similar coordination environments and are used in similar applications.
Nickel(II) oxalate dihydrate: Another nickel coordination compound with different ligands but similar hydration properties.
Uniqueness: 1-Adamantylazanide;nickel(2+);dihydrate is unique due to the presence of the adamantylazanide ligand, which imparts distinct structural and electronic properties. This uniqueness makes it valuable for specific catalytic and material science applications .
Propriétés
Formule moléculaire |
C40H68N4NiO2-2 |
|---|---|
Poids moléculaire |
695.7 g/mol |
Nom IUPAC |
1-adamantylazanide;nickel(2+);dihydrate |
InChI |
InChI=1S/4C10H16N.Ni.2H2O/c4*11-10-4-7-1-8(5-10)3-9(2-7)6-10;;;/h4*7-9,11H,1-6H2;;2*1H2/q4*-1;+2;; |
Clé InChI |
VPVHOLAPPYTWJV-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)[NH-].C1C2CC3CC1CC(C2)(C3)[NH-].C1C2CC3CC1CC(C2)(C3)[NH-].C1C2CC3CC1CC(C2)(C3)[NH-].O.O.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N,N'-dibutyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine](/img/structure/B13093549.png)
![2,3,5,5,7-Pentamethyl-3,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13093550.png)
![2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13093554.png)



![4-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093580.png)
![tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate](/img/structure/B13093584.png)
